molecular formula C15H32S B1616242 Methyl tetradecyl sulphide CAS No. 7289-45-4

Methyl tetradecyl sulphide

Cat. No.: B1616242
CAS No.: 7289-45-4
M. Wt: 244.5 g/mol
InChI Key: HMRLUJVOJIHNDQ-UHFFFAOYSA-N
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Description

Methyl tetradecyl sulphide is a useful research compound. Its molecular formula is C15H32S and its molecular weight is 244.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

7289-45-4

Molecular Formula

C15H32S

Molecular Weight

244.5 g/mol

IUPAC Name

1-methylsulfanyltetradecane

InChI

InChI=1S/C15H32S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h3-15H2,1-2H3

InChI Key

HMRLUJVOJIHNDQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCSC

Canonical SMILES

CCCCCCCCCCCCCCSC

Other CAS No.

7289-45-4

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Methyl tetradecyl sulphide undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanism and Conditions :

  • Sulfoxide Formation : Reaction with iodine (I₂) and diacetoxyiodobenzene (DIB) in methanol at room temperature yields sulfoximines. For example, analogous methyl phenyl sulfide forms N-iodo sulfoximines with 74% efficiency under these conditions .

  • Sulfone Formation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) typically drive further oxidation to sulfones, though specific data for this compound remains unreported in the provided sources.

Table 1: Oxidation Pathways of this compound

Reaction TypeReagents/ConditionsProductYield/Notes
SulfoxidationI₂, DIB, MeOH, RT, 1–2 hrsSulfoximine~74% (analogous system)
SulfonationH₂O₂ or mCPBA, acidic conditionsSulfoneNot explicitly reported

Nucleophilic Substitution

The sulfur atom in this compound acts as a nucleophile in SN2 reactions, particularly in enzymatic contexts.

Key Example :

  • Methyl Transfer Reactions : In biological systems, sulfides participate in methyl group transfers via enzymes like MddA, which uses S-adenosylmethionine (SAM) as a methyl donor . While this compound itself is not directly studied here, analogous sulfides (e.g., methanethiol) undergo sequential methylation to dimethyl sulfide (DMS) through such mechanisms .

Mechanistic Insight :

  • The reaction proceeds via deprotonation of the attacking nucleophile (e.g., thiolate) and SN2 attack on the electrophilic methyl group of SAM, facilitated by a polar microenvironment .

Hydrolysis and Stability

This compound exhibits stability under neutral conditions but hydrolyzes in acidic or basic environments.

Hydrolysis Pathway :

  • Acidic Conditions : Cleavage of the C–S bond may yield tetradecanol and methanethiol.

  • Basic Conditions : Thiolate intermediates could form, though kinetic data for this reaction is not available in the provided literature.

Environmental and Catalytic Interactions

  • Surfactant Effects : In micellar systems (e.g., SDS), sulfides experience altered reactivity due to partitioning between aqueous and hydrophobic phases. For example, Diels-Alder reaction rates decrease in SDS micelles due to weak substrate-micelle interactions .

  • Catalytic Inhibition : Sodium tetradecyl sulfate, a structurally related compound, inhibits protein C and promotes platelet aggregation , though this pharmacological effect is distinct from this compound’s chemical reactivity.

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